

Application Notes and Protocols: Quality Control for Oxacillin Susceptibility Testing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxacillin

Cat. No.: B1211168

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Introduction

Oxacillin susceptibility testing is a critical component of clinical microbiology for guiding the appropriate therapeutic management of staphylococcal infections. The emergence and spread of methicillin-resistant *Staphylococcus aureus* (MRSA) necessitate accurate and reliable testing methods. Quality control (QC) is paramount to ensure the integrity of these tests. This document provides detailed application notes and protocols for performing **oxacillin** susceptibility testing using standardized QC strains, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Recommended Quality Control Strains

The routine use of well-characterized QC strains is essential for monitoring the performance of susceptibility testing. These strains have defined susceptibility or resistance profiles. For **oxacillin** testing, the following ATCC® (American Type Culture Collection) strains are recommended:

- *Staphylococcus aureus* ATCC® 25923™: An **oxacillin**-susceptible strain used to verify the ability of the test to detect susceptible isolates.[1]
- *Staphylococcus aureus* ATCC® 29213™: A strain recommended for broth dilution (MIC) testing.[2][3][4]

- Staphylococcus aureus ATCC® 43300™: A methicillin-resistant strain (mecA-positive) used as a positive control to ensure the test can reliably detect **oxacillin** resistance.[1][2][5]

Expected QC Ranges for Oxacillin

Adherence to established QC ranges ensures that testing materials, equipment, and procedures are performing correctly. The expected zone diameters for the disk diffusion method and the minimum inhibitory concentration (MIC) ranges for broth dilution are summarized below based on CLSI standards.

Table 1: CLSI Quality Control Ranges for **Oxacillin** Disk Diffusion (1 µg disk)

QC Strain	Zone Diameter (mm)
Staphylococcus aureus ATCC® 25923	18 - 24

Note: Cefoxitin is now the preferred agent for disk diffusion to predict mecA-mediated **oxacillin** resistance in *S. aureus*. [6][7][8] However, **oxacillin** disks are still used for other staphylococci.

Table 2: CLSI Quality Control Ranges for **Oxacillin** Broth Dilution

QC Strain	MIC (µg/mL)
Staphylococcus aureus ATCC® 29213	0.12 - 0.5
Staphylococcus aureus ATCC® 43300	4 - 16

Experimental Protocols

Accurate and reproducible results depend on the strict adherence to standardized protocols.

Kirby-Bauer Disk Diffusion Method

This method assesses susceptibility by measuring the zone of inhibition around an antimicrobial disk.

Materials:

- Mueller-Hinton Agar (MHA) plates (4 mm depth)
- **Oxacillin** (1 µg) or Cefoxitin (30 µg) disks
- QC strains (S. aureus ATCC® 25923, S. aureus ATCC® 43300)
- Sterile saline or Tryptic Soy Broth
- 0.5 McFarland turbidity standard
- Sterile cotton swabs
- Incubator (35°C ± 2°C)
- Ruler or calipers

Procedure:

- **Inoculum Preparation:** Select 3-5 well-isolated colonies from an 18-24 hour culture on a non-selective agar plate. Suspend the colonies in sterile saline or broth.
- **Turbidity Adjustment:** Adjust the suspension to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL.
- **Inoculation:** Within 15 minutes of adjustment, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
- **Disk Application:** Aseptically apply the antimicrobial disk to the center of the inoculated plate.
[7] Ensure firm contact between the disk and the agar.
- **Incubation:** Invert the plates and incubate at 35°C for a full 24 hours for *Staphylococcus* spp. to ensure the detection of resistance.[7]
- **Result Measurement:** After incubation, measure the diameter of the zone of complete inhibition in millimeters (mm).[7] For **oxacillin**, it is recommended to read the plate using transmitted light.[6]

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth.^[9]

Materials:

- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microdilution plates containing serial dilutions of **oxacillin**
- QC strains (S. aureus ATCC® 29213, S. aureus ATCC® 43300)
- Sterile saline or broth
- 0.5 McFarland turbidity standard
- Spectrophotometer
- Incubator (35°C ± 2°C)

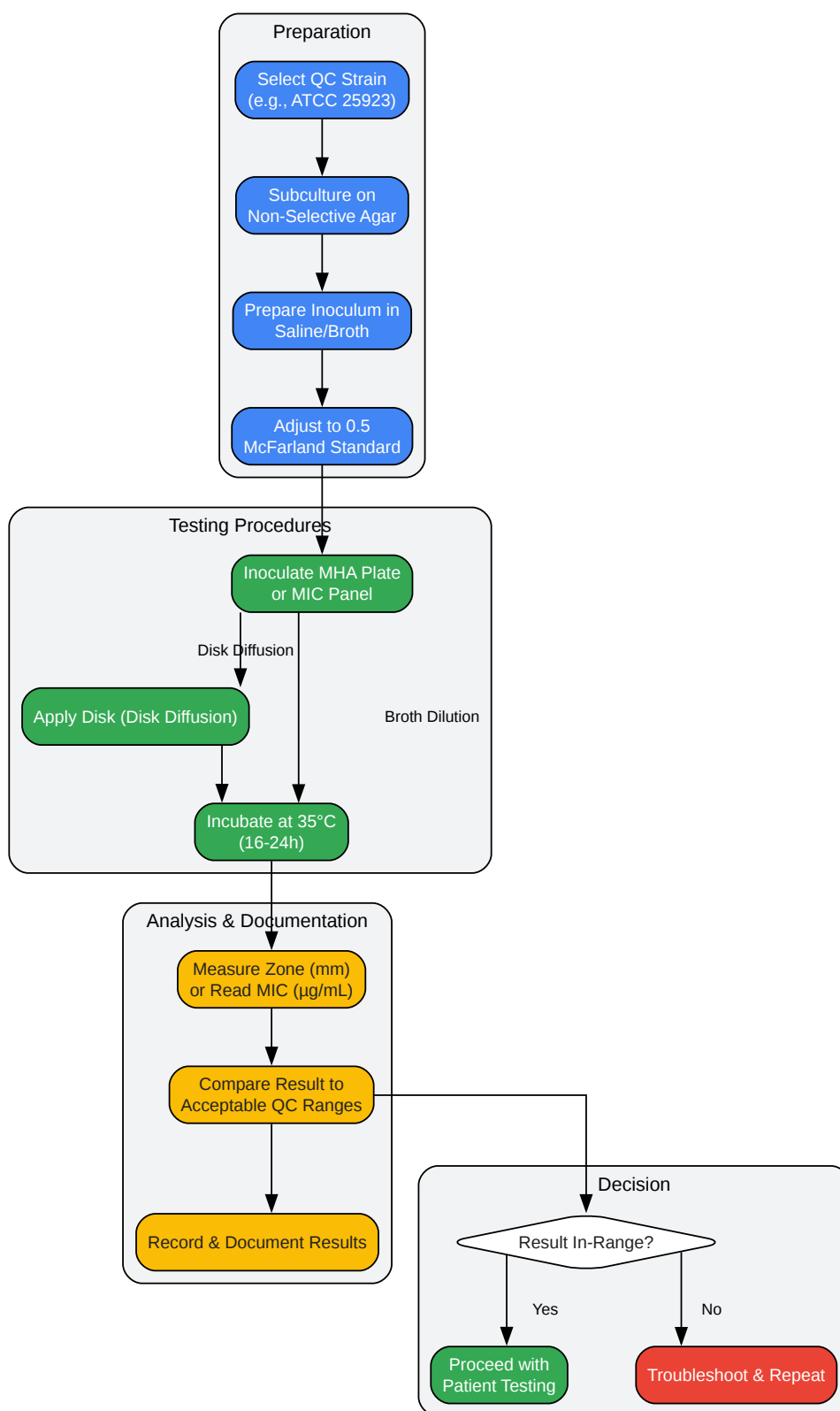
Procedure:

- Inoculum Preparation: Prepare a bacterial suspension as described in the disk diffusion protocol (Section 4.1, Step 1).
- Turbidity Adjustment: Adjust the suspension to match a 0.5 McFarland standard.
- Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of the microdilution plate.
- Inoculation: Inoculate the microdilution plate with the prepared inoculum.^[9] Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubation: Cover the plates and incubate at 35°C for 16-20 hours.^[10]
- Result Interpretation: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of **oxacillin** that shows no visible growth.^[9]

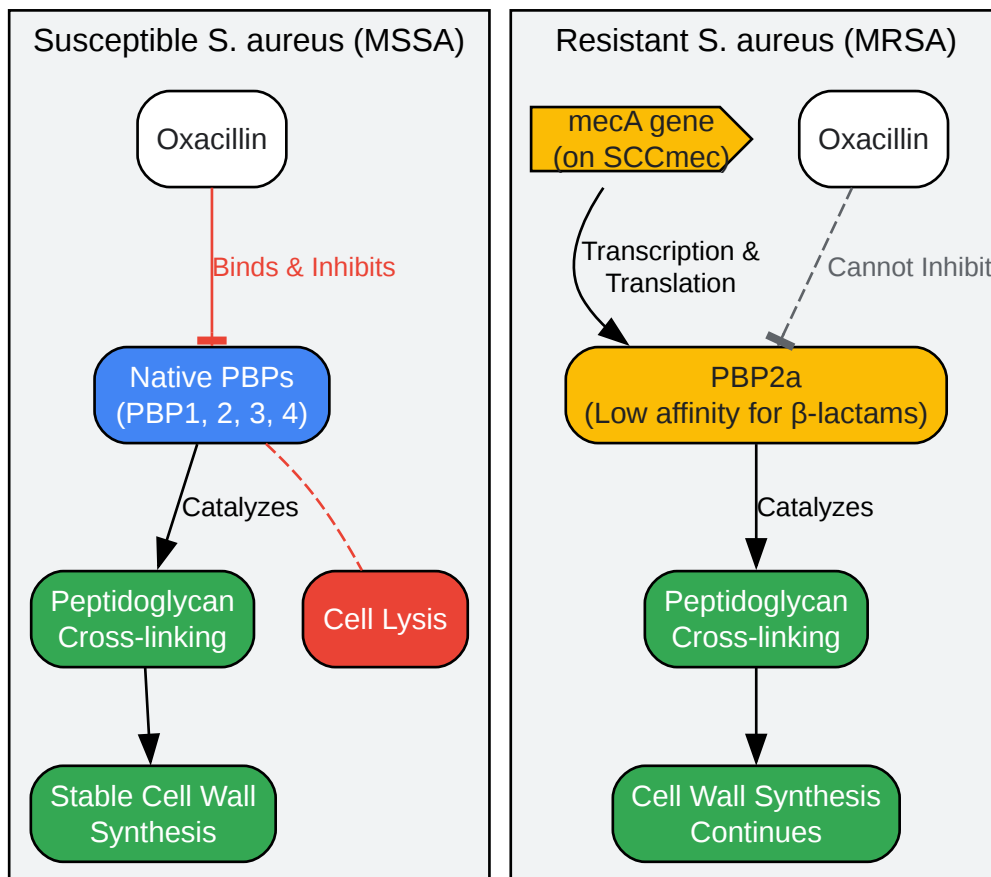
Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for performing antimicrobial susceptibility quality control.



Mechanism of Oxacillin Resistance in MRSA



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- To cite this document: BenchChem. [Application Notes and Protocols: Quality Control for Oxacillin Susceptibility Testing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1211168#quality-control-strains-for-oxacillin-susceptibility-testing]

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